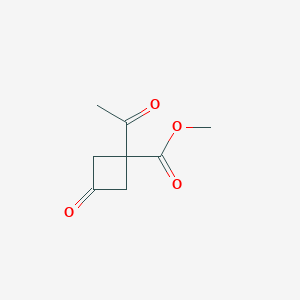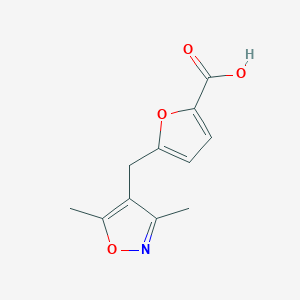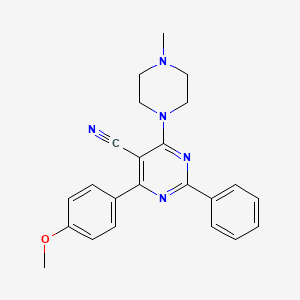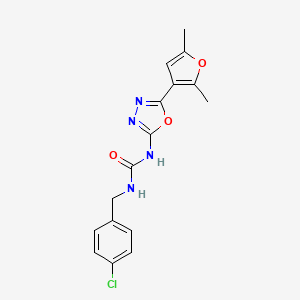
Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1501666-28-9 . It has a molecular weight of 170.17 and its IUPAC name is methyl 1-acetyl-3-oxocyclobutanecarboxylate . The compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 170.17 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has highlighted the role of Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate in organic synthesis, demonstrating its utility in studying competition between ester and formyl groups for control of torquoselectivity in cyclobutene electrocyclic reactions. For instance, the thermolysis of Methyl 3-formylcyclobutene-3-carboxylate, which is a related compound, affirms theoretical predictions about electrocyclization processes, underscoring the importance of such compounds in understanding reaction mechanisms (Niwayama & Houk, 1992).
Conformational Analysis
Quantum mechanical calculations have been employed to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, a compound structurally similar to this compound. This research contributes to our understanding of how the cyclic nature of the side chain restricts backbone flexibility, with implications for designing molecules with desired physical and chemical properties (Casanovas et al., 2006).
Stereochemistry and Chirality
The study of "Hidden" axial chirality and its role as a stereodirecting element in reactions involving enol(ate) intermediates highlights the complexity of stereochemical considerations in organic synthesis. The research on Methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate, a compound with similar structural features, showcases the intricacies of stereoselective cyclizations and the influence of chirality on reaction outcomes (Betts et al., 1999).
Epigenetic Control Mechanisms
Research into the metabolic control of methylation and acetylation reveals the biochemical importance of compounds like this compound in epigenetics. These studies show how methylation and acetylation, sensitive to cellular metabolic status, serve as the chemical basis for epigenetic control mechanisms, affecting gene expression and protein function (Su, Wellen, & Rabinowitz, 2016).
Material Science and Polymer Chemistry
Investigations into the synthesis and properties of new chemical entities often leverage the unique reactivity of cyclobutane derivatives. For example, the creation of new 2-oxofuro[2,3-b]pyrroles through reactions involving 1,2-diaza-1,3-butadienes and gamma-ketoesters demonstrates the potential of utilizing cyclobutane derivatives in synthesizing novel materials with potential applications in material science and polymer chemistry (Attanasi et al., 2004).
Safety and Hazards
properties
IUPAC Name |
methyl 1-acetyl-3-oxocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLLWRYMFKQASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(=O)C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)


![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2503625.png)


